molecular formula CHNa3O9S3 B8205857 Methane Trisulfonic Acid Trisodium Salt

Methane Trisulfonic Acid Trisodium Salt

Cat. No.: B8205857
M. Wt: 322.2 g/mol
InChI Key: JWLDKEPWWPTYLJ-UHFFFAOYSA-K
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Description

Methane trisulfonic acid trisodium salt is a sodium salt derived from methane trisulfonic acid, where three sulfonic acid (-SO₃H) groups are attached to a central methane carbon. Upon neutralization, the compound forms a trisodium salt (CH(SO₃Na)₃), which is highly water-soluble due to its ionic sulfonate groups. Compared to simpler sulfonates like methanesulfonic acid (MSA, CH₃SO₃H), this compound likely exhibits enhanced acidity and ionic strength, making it suitable for specialized catalytic or electrolyte applications.

Properties

IUPAC Name

trisodium;methanetrisulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLDKEPWWPTYLJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNa3O9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methane Trisulfonic Acid Trisodium Salt can be synthesized through several synthetic routes. One common method involves the reaction of methanesulfonic acid with sodium hydroxide under controlled conditions . The reaction typically requires a specific temperature and pH to ensure the complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Scientific Research Applications

Pharmaceutical Applications

Methane Trisulfonic Acid Trisodium Salt serves as an important component in the synthesis of pharmaceutical intermediates. Its unique chemical properties facilitate various reactions, making it a valuable asset in drug development and manufacturing processes.

  • Catalytic Properties : The compound acts as a catalyst in organic reactions, enhancing reaction rates and yields. It is particularly useful in processes that require strong acidic conditions.
  • Stability : The trisodium salt form offers improved stability compared to its free acid counterpart, making it suitable for pharmaceutical formulations that require prolonged shelf life.

Electroplating Applications

The use of this compound in electroplating processes has gained attention due to its ability to improve the quality of metal coatings.

  • Corrosion Resistance : Studies indicate that the incorporation of Methane Trisulfonic Acid or its salts in electroplating baths enhances the corrosion resistance of deposited metal layers. This is achieved through the formation of micro-cracks that improve mechanical properties without compromising the integrity of the substrate .
  • Electrolyte Composition : The concentration of this compound in plating baths typically ranges from 2 to 80 mmol/l, optimizing the deposition process and resulting in high-quality finishes .
Parameter Optimal Range
Concentration (mmol/l)2 - 80
Temperature (°C)55 - 60
Current Density (A/dm²)50

Organic Synthesis

In organic chemistry, this compound is utilized as a strong acid catalyst for various synthetic pathways.

  • Reactions : It is effective in facilitating esterification and alkylation reactions due to its strong acidic nature. This makes it a preferred choice for reactions requiring high proton availability.
  • Environmental Benefits : The compound's use can lead to greener synthetic processes by reducing the need for more hazardous reagents like sulfuric acid .

Case Study 1: Electroplating Efficiency

A study demonstrated that using this compound in chromium plating baths resulted in a significant increase in current efficiency (17.4% at 50 A/dm²) while maintaining desirable micro-crack density, which is crucial for corrosion resistance .

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical applications, this compound was successfully employed to enhance reaction rates in the synthesis of key intermediates, resulting in higher yields and reduced reaction times compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methane trisulfonic acid trisodium salt, we compare it with structurally or functionally related sulfonic acid derivatives and their salts. Key compounds include trifluoromethanesulfonic acid (triflic acid), naphthalene-1,3,6-trisulfonic acid trisodium salt, and triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS). A detailed comparison is provided below:

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound Triflic Acid (CF₃SO₃H) Naphthalene-1,3,6-Trisulfonic Acid Trisodium Salt TPPTS
Chemical Structure CH(SO₃Na)₃ CF₃SO₃H C₁₀H₅(SO₃Na)₃·nH₂O (C₆H₄SO₃Na)₃P
Acidity (pKa) Not explicitly reported (inferred < -1.9) -5.5 (superacid) Weak acid (sulfonate groups deprotonated at pH >2) Neutral (salt of strong acid)
Solubility High in water (ionic nature) Miscible with polar solvents High in water Water-soluble due to sulfonate groups
Applications Electroplating, electrolytes Lewis acid catalyst, synthesis Biological buffers, anionic chromophores Catalysis in aqueous phases
Environmental Impact Likely biodegradable (no fluorine) Poor biodegradability (fluorine) Low toxicity (used in biological systems) Low hazard (water-stable)
Thermal Stability High (stable ionic lattice) Decomposes at >300°C Stable under standard conditions Stable in aqueous solutions

Key Comparisons

Acidity and Reactivity Triflic acid is a superacid (pKa = -5.5) with a weakly coordinating triflate anion, making it a superior catalyst in organic synthesis compared to methane trisulfonic acid derivatives . However, its fluorine content raises environmental concerns .

Structural Complexity and Functionality

  • Naphthalene-1,3,6-trisulfonic acid trisodium salt features an aromatic core, enabling π-π interactions useful in chromophore applications . In contrast, methane trisulfonic acid’s simpler structure may favor ionic conductivity in electroplating .
  • TPPTS integrates a phosphine center with sulfonate groups, enabling its use in biphasic catalysis (e.g., hydroformylation) where water solubility is critical .

Environmental and Safety Profiles

  • Triflate salts (e.g., lithium triflate) are persistent pollutants due to fluorine , whereas methane trisulfonic acid salts may degrade more readily.
  • Naphthalene trisulfonate and TPPTS are low-toxicity compounds validated in biological and industrial settings .

Q & A

Q. What are the standard methods for synthesizing methane trisulfonic acid trisodium salt, and what critical parameters must be controlled during synthesis?

this compound is typically synthesized via neutralization of methane trisulfonic acid with sodium hydroxide in aqueous media. Key parameters include:

  • Stoichiometric precision : Maintaining a 1:3 molar ratio of methane trisulfonic acid to sodium hydroxide to ensure complete neutralization.
  • Temperature control : Reactions are conducted at 25–40°C to avoid side reactions or decomposition.
  • Crystallization conditions : Slow evaporation or controlled cooling to obtain high-purity crystals. Researchers must document procedural steps meticulously, including reagent quantities, pH adjustments, and purification techniques (e.g., recrystallization from ethanol-water mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • Elemental analysis : Verifies stoichiometry (C, H, S, Na content) against theoretical values.
  • FT-IR spectroscopy : Identifies sulfonate (-SO₃⁻) stretching vibrations (asymmetric ~1200 cm⁻¹, symmetric ~1040 cm⁻¹) and confirms sodium counterion interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR assess structural integrity; absence of extraneous peaks indicates purity.
  • Thermogravimetric analysis (TGA) : Determines hydration state and thermal stability .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Store in airtight, light-resistant containers under anhydrous conditions (desiccators with silica gel).
  • Avoid exposure to humidity, which can induce deliquescence or hydrolysis.
  • Monitor for discoloration or precipitate formation, which signal degradation .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, and how does its performance compare to other sulfonic acid salts?

The compound acts as a Brønsted acid catalyst in organic reactions (e.g., esterifications, alkylations). Compared to trifluoromethanesulfonic acid (triflic acid), it is less acidic (pKa ~−1.9 vs. −5.5) but offers advantages:

  • Lower environmental impact : Absence of fluorine enhances biodegradability.
  • Reduced corrosivity : Safer handling in aqueous or polar aprotic solvents. Studies report superior selectivity in reactions requiring moderate acidity, though its efficiency depends on substrate solubility and reaction temperature .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from:

  • Impurity profiles : Variability in synthesis batches (e.g., residual sodium hydroxide or unreacted acid).
  • Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates differently than non-polar media.
  • Reaction scaling : Lab-scale vs. bulk reactions alter heat/mass transfer dynamics. Mitigation strategies include rigorous QC (e.g., HPLC for purity) and standardized solvent/reagent protocols .

Q. What are the applications of this compound in electroplating or metal recovery processes?

The compound serves as:

  • Additive in electroplating baths : Enhances conductivity and metal deposition uniformity (e.g., nickel or zinc plating).
  • Lixiviant in hydrometallurgy : Selectively leaches metals from ores via sulfonate-metal complexation. Studies recommend optimizing concentration (0.1–1.0 M) and pH (3–6) to balance efficiency and corrosion rates .

Q. How does the environmental footprint of this compound compare to traditional mineral acids in industrial applications?

While this compound is less corrosive and halogen-free, its sustainability hinges on:

  • Synthesis routes : Energy-intensive steps (e.g., sulfonation) increase carbon footprint.
  • Waste management : Neutralization of spent solutions generates sodium sulfate byproducts, requiring recycling. Lifecycle analyses suggest it is preferable to sulfuric acid in closed-loop systems but may lag behind bio-based acids .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s reactivity in novel reaction media (e.g., ionic liquids or deep eutectic solvents)?

  • Solvent screening : Test solubility and stability in DESs (e.g., choline chloride-urea) via UV-Vis or conductivity measurements.
  • Kinetic studies : Compare reaction rates in traditional vs. green solvents using in situ FT-IR or HPLC monitoring.
  • Reusability tests : Recover and recycle the catalyst via filtration or solvent extraction, quantifying activity loss over cycles .

Q. What protocols ensure reproducibility when using this compound in multi-step syntheses?

  • Batch consistency : Request peptide-grade QC (e.g., elemental analysis, HPLC) from suppliers.
  • Standardized workup : Use fixed quenching methods (e.g., neutralization with HCl) and drying conditions (e.g., vacuum oven at 60°C).
  • Documentation : Report exact molar ratios, solvent grades, and agitation rates in publications .

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